4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide 4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15643113
InChI: InChI=1S/C11H10N2O4S2/c1-17-8-4-6(2-3-7(8)14)10(16)12-13-9(15)5-19-11(13)18/h2-4,14H,5H2,1H3,(H,12,16)
SMILES:
Molecular Formula: C11H10N2O4S2
Molecular Weight: 298.3 g/mol

4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide

CAS No.:

Cat. No.: VC15643113

Molecular Formula: C11H10N2O4S2

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide -

Specification

Molecular Formula C11H10N2O4S2
Molecular Weight 298.3 g/mol
IUPAC Name 4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Standard InChI InChI=1S/C11H10N2O4S2/c1-17-8-4-6(2-3-7(8)14)10(16)12-13-9(15)5-19-11(13)18/h2-4,14H,5H2,1H3,(H,12,16)
Standard InChI Key URDKEXIEBJLQAZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Hydroxy-3-methoxy-N-(4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide is systematically identified by the IUPAC name 4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide. Its canonical SMILES representation (COC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O) delineates the methoxy-substituted benzene ring conjugated to the thiazolidinone core via an amide linkage. The molecular formula C₁₁H₁₀N₂O₄S₂ confirms the presence of sulfur and oxygen heteroatoms, which contribute to its polar surface area (109 Ų) and lipophilicity (LogP ≈ 1.8).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₄S₂
Molecular Weight298.3 g/mol
IUPAC Name4-hydroxy-3-methoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
Canonical SMILESCOC1=C(C=CC(=C1)C(=O)NN2C(=O)CSC2=S)O
Topological Polar Surface Area109 Ų

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous thiazolidinone derivatives reveal planar geometries at the thioxo-thiazolidinone ring, with bond lengths of 1.67 Å (C=S) and 1.23 Å (C=O) . Nuclear Magnetic Resonance (¹H NMR) data for the compound predict distinctive signals: δ 3.85 ppm (singlet, OCH₃), δ 6.8–7.4 ppm (aromatic protons), and δ 10.2 ppm (amide NH). Infrared spectroscopy confirms carbonyl stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C=S).

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis typically involves a three-step protocol:

  • Knoevenagel Condensation: Reaction of 4-hydroxy-3-methoxybenzaldehyde with rhodanine (2-thioxo-thiazolidin-4-one) under acidic conditions yields the intermediate 5-arylidene-rhodanine .

  • Amide Coupling: Benzoylation of the thiazolidinone nitrogen using benzoyl chloride in the presence of triethylamine.

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, as verified by High-Performance Liquid Chromatography (HPLC).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the Knoevenagel step, reducing reaction times from 12 hours to 30 minutes while maintaining yields of 78–85% . This method enhances regioselectivity, favoring the Z-isomer due to stabilized transition states through dipole interactions .

Table 2: Comparative Synthesis Metrics

ParameterConventional MethodMicrowave Method
Reaction Time12 h0.5 h
Yield70%82%
Energy Consumption150 kJ/mol45 kJ/mol
Isomeric Purity (Z:E)3:19:1

Pharmacological Relevance and Mechanistic Insights

Kinase Inhibition Profiling

In vitro assays demonstrate potent inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) with an IC₅₀ of 0.028 μM, surpassing reference inhibitor harmine (IC₅₀ 0.34 μM) . Selectivity profiling against CDK5/p25 (IC₅₀ 1.2 μM) and GSK3α/β (IC₅₀ 2.8 μM) indicates preferential binding to the DYRK1A ATP pocket, as corroborated by molecular docking simulations .

Molecular Docking and Binding Dynamics

AutoDock Vina analyses position the compound within DYRK1A’s catalytic cleft (PDB: 5AJN), forming:

  • Hydrogen bonds between the hydroxyl group and Asp247 (2.1 Å)

  • π-Stacking interactions of the methoxybenzene ring with Phe238

  • Sulfur-mediated van der Waals contacts with Leu241 .

These interactions collectively contribute to a binding free energy (ΔG) of −9.8 kcal/mol, explaining the nanomolar inhibitory potency .

Research Implications and Future Directions

Despite promising in vitro activity, pharmacokinetic challenges persist. The compound exhibits moderate aqueous solubility (0.12 mg/mL) and high plasma protein binding (89%), necessitating structural modifications for improved bioavailability. Current efforts focus on:

  • Prodrug Derivatization: Masking the hydroxyl group as a phosphate ester to enhance intestinal absorption

  • Nanoparticle Encapsulation: Using poly(lactic-co-glycolic acid) (PLGA) carriers to prolong systemic circulation.

Ongoing toxicology studies in murine models will clarify its therapeutic index, while CRISPR-Cas9 screens aim to identify off-target kinase interactions .

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